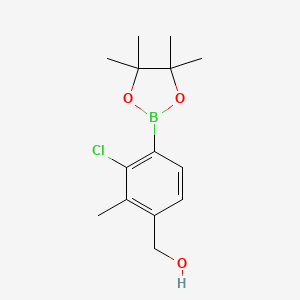
(4-Fluoro-2-(trifluoromethyl)phenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-2-(trifluoromethyl)phenyl)(methyl)sulfane is an organofluorine compound with the molecular formula C8H6F4S. This compound features a benzene ring substituted with both a fluoro and a trifluoromethyl group, along with a methylsulfane group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under controlled conditions . The reaction conditions often include the use of a suitable solvent, temperature control, and the presence of radical initiators to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluoro-2-(trifluoromethyl)phenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Fluoro-2-(trifluoromethyl)phenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. It can also serve as a precursor for the synthesis of fluorinated pharmaceuticals, which often exhibit improved pharmacokinetic properties .
Medicine
In medicine, the compound’s derivatives are explored for their potential therapeutic applications. Fluorinated compounds are known to have enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of materials with improved performance characteristics .
Mecanismo De Acción
The mechanism of action of (4-Fluoro-2-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with molecular targets through its fluoro and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific targets, such as enzymes or receptors, by forming strong interactions with the target molecules . The pathways involved in its action depend on the specific application and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-2-(trifluoromethyl)phenyl isocyanate: Similar in structure but contains an isocyanate group instead of a methylsulfane group.
4-(Trifluoromethylthio)phenyl isocyanate: Contains a trifluoromethylthio group instead of a fluoro group.
Methyl 4-(trifluoromethyl)phenyl sulfone: Contains a sulfone group instead of a methylsulfane group.
Uniqueness
(4-Fluoro-2-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the presence of both fluoro and trifluoromethyl groups on the benzene ring, along with a methylsulfane group. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications .
Propiedades
Fórmula molecular |
C8H6F4S |
|---|---|
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
4-fluoro-1-methylsulfanyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6F4S/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 |
Clave InChI |
KRSGIHJBBOZMEH-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=C(C=C1)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate](/img/structure/B14030267.png)
![(Z)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine](/img/structure/B14030271.png)
![1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B14030273.png)




![disodium;(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;sulfate](/img/structure/B14030304.png)
